S-CW3554
Description
S-CW3554 is a triazine-based covalent inhibitor featuring a 2-chloropropionamide electrophilic group, designed to selectively target protein disulfide isomerase A1 (PDIA1) . Unlike traditional chloroacetamide-based probes, the 2-chloropropionamide moiety confers reduced electrophilic reactivity, enhancing in vivo stability while maintaining target engagement . This compound demonstrates potent cytotoxicity against multiple myeloma cell lines, with minimal off-target effects due to its low reactivity profile . Its specificity for PDIA1 is attributed to structural optimization, enabling selective modification of cysteine residues within the enzyme’s α-domain .
Properties
Molecular Formula |
C26H27ClN4O4 |
|---|---|
Molecular Weight |
494.98 |
IUPAC Name |
Prop-2-yn-1-yl ((S)-1-((3-(((S)-2-chloropropanamido)methyl)benzyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C26H27ClN4O4/c1-3-11-35-26(34)31-23(13-20-16-28-22-10-5-4-9-21(20)22)25(33)30-15-19-8-6-7-18(12-19)14-29-24(32)17(2)27/h1,4-10,12,16-17,23,28H,11,13-15H2,2H3,(H,29,32)(H,30,33)(H,31,34)/t17-,23-/m0/s1 |
InChI Key |
DGLVSRUEWMDVMH-SBUREZEXSA-N |
SMILES |
O=C(OCC#C)N[C@@H](CC1=CNC2=C1C=CC=C2)C(NCC3=CC=CC(CNC([C@@H](Cl)C)=O)=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCW3554; S CW3554; S-CW3554; SCW-3554; SCW 3554 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
S-CW3554 belongs to a class of irreversible PDIA1 inhibitors but distinguishes itself through its unique electrophilic group and reactivity profile. Below is a comparative analysis with structurally or functionally analogous compounds:
Table 1: Key Comparison of this compound with Similar PDIA1 Inhibitors
Reactivity and Selectivity
- Electrophilic Reactivity: this compound’s 2-chloropropionamide exhibits lower reactivity compared to RB-11-ca’s chloroacetamide and PACMA31’s propynoic acid group. This reduces non-specific protein labeling, enhancing therapeutic index .
- Stereochemical Tunability : The stereochemistry of 2-chloropropionamide allows fine-tuning of reactivity and target engagement, a feature absent in chloroacetamide-based inhibitors like RB-11-ca and 16F16 .
Mechanistic Insights
- Target Engagement : this compound modifies PDIA1’s α-domain cysteines, similar to RB-11-ca’s Cys53 targeting. However, its lower reactivity necessitates higher concentrations for equivalent inhibition .
- In Vivo Stability: The 2-chloropropionamide group improves metabolic stability compared to vinyl-sulfone (P1) and propynoic acid (PACMA31) groups, which may undergo faster clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
